molecular formula C8H3BrF4O B2995935 3-Bromo-6-fluoro-2-(trifluoromethyl)benzaldehyde CAS No. 2090471-20-6

3-Bromo-6-fluoro-2-(trifluoromethyl)benzaldehyde

Cat. No.: B2995935
CAS No.: 2090471-20-6
M. Wt: 271.009
InChI Key: MCEIEYQLFRLYQM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-fluoro-2-(trifluoromethyl)benzaldehyde typically involves the bromination and fluorination of a suitable benzaldehyde precursor. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques ensures the scalability and reproducibility of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-fluoro-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Major Products

Scientific Research Applications

3-Bromo-6-fluoro-2-(trifluoromethyl)benzaldehyde is widely used in scientific research due to its unique chemical properties:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the development of bioactive compounds and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic applications, including as an intermediate in the synthesis of drug candidates.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-2-(trifluoromethyl)benzaldehyde is primarily related to its reactivity as an aldehyde. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The presence of bromine, fluorine, and trifluoromethyl groups enhances its electrophilicity, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-fluoro-2-(trifluoromethyl)benzaldehyde is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on a benzaldehyde core. This unique structure imparts distinct chemical reactivity and makes it a valuable intermediate for synthesizing a wide range of compounds .

Properties

IUPAC Name

3-bromo-6-fluoro-2-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O/c9-5-1-2-6(10)4(3-14)7(5)8(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEIEYQLFRLYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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